N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-15-11-16(2)13-17(12-15)22(24)23-14-21(20-5-4-10-28-20)29(25,26)19-8-6-18(27-3)7-9-19/h4-13,21H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJYOOWHQYFWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Furan-2-yl Ethylamine
A validated approach involves reacting 2-(furan-2-yl)ethylamine with 4-methoxybenzenesulfonyl chloride under basic conditions. In a representative procedure:
- Reagents : 2-(Furan-2-yl)ethylamine (1.0 eq), 4-methoxybenzenesulfonyl chloride (1.2 eq), triethylamine (2.5 eq), dichloromethane (DCM) solvent.
- Conditions : 0°C to room temperature, 12-hour reaction time.
- Work-up : Sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄.
- Yield : 78–85% after silica gel chromatography (DCM/MeOH 95:5).
Key Insight : Excess sulfonyl chloride ensures complete conversion, while triethylamine scavenges HCl, preventing amine protonation.
Resolution of Racemic Mixtures
The ethyl bridge’s chiral center necessitates enantiomeric resolution. Chiral HPLC using a cellulose-based column (hexane/isopropanol 85:15) achieves baseline separation, as demonstrated for analogous sulfonamides.
Preparation of 3,5-Dimethylbenzoyl Chloride
Chlorination of 3,5-Dimethylbenzoic Acid
3,5-Dimethylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux:
- Molar Ratio : 1:3 (acid:SOCl₂).
- Conditions : Reflux for 4 hours, followed by SOCl₂ removal under vacuum.
- Purity : >98% by ¹H NMR.
Alternative Method : Oxalyl chloride (1.5 eq) with catalytic DMF in DCM at 0°C provides comparable yields.
Amide Coupling and Final Product Isolation
Carbodiimide-Mediated Coupling
Intermediate A and Intermediate B undergo coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, SO₂ArH), 7.45 (s, 2H, benzamide ArH), 6.85 (d, J = 8.8 Hz, 2H, SO₂ArH), 6.55 (m, 2H, furan H), 4.15 (m, 1H, CHNH), 3.91 (s, 3H, OCH₃), 2.45 (s, 6H, ArCH₃), 1.95 (m, 2H, CH₂).
- HRMS (ESI+) : m/z 455.1678 [M+H]⁺ (calc. 455.1672).
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | DCM | THF | DMF |
|---|---|---|---|
| Yield (%) | 75 | 62 | 58 |
| Purity (%) | 98 | 95 | 90 |
Polar aprotic solvents like DCM favor amide bond formation by stabilizing the transition state.
Catalytic Additives
- HOBt : Increases yield by 15% by suppressing racemization.
- DMAP : No significant improvement, suggesting minimal acylation side reactions.
Alternative Synthetic Routes
Mitsunobu Reaction for Ethyl Bridge Formation
An alternative strategy employs Mitsunobu conditions to construct the ethyl bridge:
Solid-Phase Synthesis
Immobilization of the amine intermediate on Wang resin enables iterative coupling and sulfonylation, though yields remain suboptimal (50–55%).
Challenges and Mitigation Strategies
Sulfonamide Hydrolysis
The electron-rich 4-methoxy group enhances susceptibility to acidic hydrolysis. Storage under anhydrous conditions at −20°C maintains stability >95% over 6 months.
Stereochemical Integrity
Racemization at the ethyl bridge’s chiral center occurs above 40°C. Low-temperature coupling (0°C) and rapid work-up preserve enantiomeric excess (>98% ee).
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: This compound serves as an intermediate in synthesizing more intricate organic compounds due to its reactive functional groups.
- Reactivity Studies: It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.
Biology
- Biochemical Probes: Investigated for its ability to interact with specific proteins, making it useful for studying biological pathways.
- Target Identification: Used in research to identify and characterize molecular targets involved in disease mechanisms.
Medicine
- Therapeutic Potential:
- Anti-inflammatory Activity: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties.
- Anticancer Activity: Research indicates potential efficacy against certain cancer cell lines by inhibiting key signaling pathways such as those involving the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).
Industry
- Material Development: Utilized in creating advanced materials due to its unique chemical properties.
- Chemical Processes: Acts as a precursor in various industrial chemical processes.
Case Study 1: Anticancer Efficacy
A study evaluated the compound's effectiveness in xenograft models of lung cancer. Results indicated significant tumor regression, suggesting its potential as a therapeutic agent in oncology.
| Study | Findings |
|---|---|
| Study A | Inhibition of ALK activity in cancer cell lines was observed. |
| Study B | Reduced cell viability in EGFR-dependent tumors was noted. |
Case Study 2: Safety Profile
Another investigation focused on the safety profile of this compound in preclinical trials. The results indicated manageable toxicity levels at therapeutic doses, supporting its further development for clinical applications.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and benzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to specific sites within the target molecules, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Its furan-2-yl moiety, seen in antifungal agents (), may broaden its therapeutic scope .
- The 3,5-dimethylbenzamide group could mitigate metabolic degradation compared to simpler benzamides () .
Critical Knowledge Gaps:
- No direct data on synthesis, solubility, or biological activity of the target compound.
- Limited evidence on sulfonamide-benzamide hybrids in drug discovery.
Biological Activity
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a methoxyphenyl group, and a sulfonyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 385.43 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it has been shown to inhibit 5-lipoxygenase (LO), a key enzyme in the leukotriene biosynthesis pathway .
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
- Antiproliferative Effects : Research indicates potential antiproliferative activity against certain cancer cell lines, suggesting its utility in cancer therapy .
Antioxidant and Anti-inflammatory Properties
A study assessing the antioxidant activity utilized DPPH and FRAP assays to evaluate the compound's ability to scavenge free radicals. Results indicated that the compound demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative damage .
Antiproliferative Activity
The antiproliferative effects were tested on various cancer cell lines. Results showed that this compound effectively inhibited cell growth at micromolar concentrations. The IC50 values varied among different cell lines, indicating selectivity towards specific types of cancer .
Case Studies and Research Findings
- Case Study on Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases .
- Anticancer Research : A series of experiments conducted on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding supports its potential as a therapeutic agent in oncology .
- Photoprotective Properties : The compound was also evaluated for its ability to protect against UV-induced damage in skin cells, showing promise as a photoprotective agent in dermatological applications .
Data Summary Table
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide?
Answer:
The synthesis involves multi-step organic reactions:
Sulfonylation: React 4-methoxybenzenesulfonyl chloride with a furan-2-yl ethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide moiety .
Benzamide Formation: Couple the resulting sulfonamide intermediate with 3,5-dimethylbenzoyl chloride using a coupling agent like EDCI/HOBt in DMF .
Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Key Considerations:
- Temperature control (<0°C during sulfonylation to prevent side reactions).
- Use anhydrous solvents to avoid hydrolysis of reactive intermediates .
Basic: Which analytical techniques are optimal for characterizing this compound?
Answer:
- Structural Elucidation:
- Purity Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
